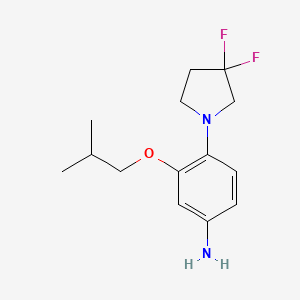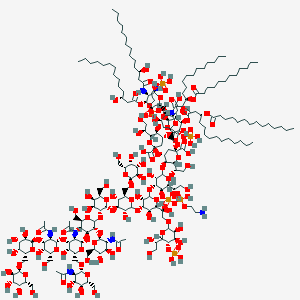![molecular formula C20H18BrN3O2 B13723126 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide is a synthetic organic compound with a molecular formula of C20H18BrN3O2 . This compound is characterized by its complex structure, which includes an aminophenyl group, a bromo-naphthyl group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-aminophenylacetaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Bromination: The next step involves the bromination of 2-naphthol to introduce the bromo group.
Coupling Reaction: Finally, the hydrazone intermediate is coupled with the brominated naphthol derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism by which N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-chloro-2-naphthyl)oxy]acetohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-fluoro-2-naphthyl)oxy]acetohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
特性
分子式 |
C20H18BrN3O2 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(1-bromonaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-13(15-6-4-7-16(22)11-15)23-24-19(25)12-26-18-10-9-14-5-2-3-8-17(14)20(18)21/h2-11H,12,22H2,1H3,(H,24,25)/b23-13+ |
InChIキー |
DCGWEOVCDMEZGH-YDZHTSKRSA-N |
異性体SMILES |
C/C(=N\NC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)/C3=CC(=CC=C3)N |
正規SMILES |
CC(=NNC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)C3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
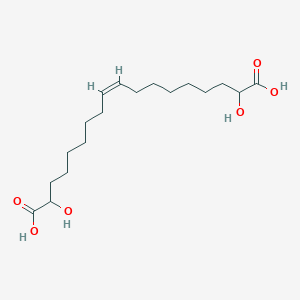
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)

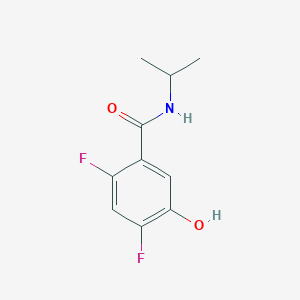
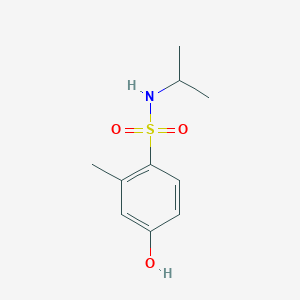

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
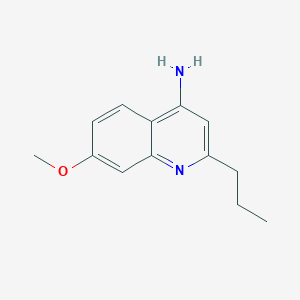

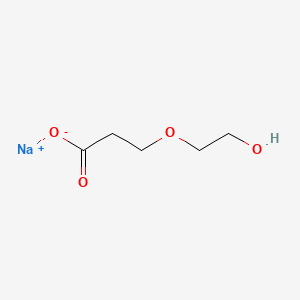
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
